(R)-3-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13461791
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H27N3O3 |
|---|---|
| Molecular Weight | 285.38 g/mol |
| IUPAC Name | tert-butyl (3R)-3-[[(2S)-2-aminopropanoyl]-methylamino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H27N3O3/c1-10(15)12(18)16(5)11-7-6-8-17(9-11)13(19)20-14(2,3)4/h10-11H,6-9,15H2,1-5H3/t10-,11+/m0/s1 |
| Standard InChI Key | REDRTODBLIBYAX-WDEREUQCSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(C)[C@@H]1CCCN(C1)C(=O)OC(C)(C)C)N |
| SMILES | CC(C(=O)N(C)C1CCCN(C1)C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C(=O)N(C)C1CCCN(C1)C(=O)OC(C)(C)C)N |
Introduction
(R)-3-[((S)-2-Amino-propionyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with a specific stereochemistry, indicated by the (R) and (S) configurations. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and incorporates an amino acid moiety, specifically (S)-2-amino-propionyl, linked through a methyl-amino group. The tert-butyl ester group protects the carboxylic acid functionality, which is common in organic synthesis to facilitate further reactions.
Synthesis and Chemical Relevance
The synthesis of such compounds typically involves the coupling of amino acids with amines in the presence of coupling agents, followed by protection of the carboxylic acid group with a tert-butyl ester. This protection is crucial for preventing unwanted reactions during subsequent steps in a synthetic pathway.
Synthesis Steps
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Activation of the Carboxylic Acid Group: The carboxylic acid group of the amino acid is activated to form an active ester or an acid chloride.
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Coupling with the Amine: The activated carboxylic acid group is then coupled with the methyl-amino group attached to the piperidine ring.
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Protection with tert-Butyl Ester: The carboxylic acid group of the piperidine is protected using di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl ester.
Biological Activities
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Enzyme Inhibition: Compounds with piperidine cores are sometimes investigated for their ability to inhibit enzymes involved in disease pathways.
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Receptor Binding: The incorporation of amino acid moieties can enhance binding affinity to specific receptors.
Synthesis Overview
| Step | Description |
|---|---|
| 1 | Activation of the carboxylic acid group |
| 2 | Coupling with the amine |
| 3 | Protection with tert-butyl ester |
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